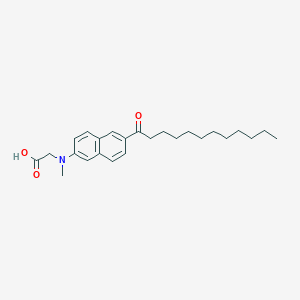
C-Laurdan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-Laurdan typically involves the acylation of 2-naphthylamine with dodecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
C-Laurdan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields the corresponding amine.
Substitution: Forms substituted naphthyl derivatives.
Scientific Research Applications
C-Laurdan is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe to study membrane dynamics and phase behavior in lipid bilayers.
Biology: Employed in the investigation of cell membrane properties and interactions with various biomolecules.
Medicine: Utilized in the development of diagnostic tools and imaging techniques.
Industry: Applied in the formulation of advanced materials and sensors.
Mechanism of Action
The compound exerts its effects through its interaction with cell membranes. The naphthyl group provides fluorescence, which is sensitive to the environment, allowing researchers to monitor changes in membrane properties. The dodecanoyl chain anchors the molecule to the lipid bilayer, ensuring its stable incorporation into the membrane .
Comparison with Similar Compounds
Similar Compounds
- 6-Dodecanoyl-2-dimethylaminonaphthalene
- 2-(Dimethylamino)-6-dodecanoylnaphthalene
- 1-Dodecanone, 1-(6-(dimethylamino)-2-naphthalenyl)-
Uniqueness
C-Laurdan is unique due to its specific combination of a fluorescent naphthyl group and a long dodecanoyl chain. This structure provides both high sensitivity to environmental changes and strong membrane anchoring, making it an ideal probe for studying membrane dynamics .
Properties
Molecular Formula |
C25H35NO3 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[(6-dodecanoylnaphthalen-2-yl)-methylamino]acetic acid |
InChI |
InChI=1S/C25H35NO3/c1-3-4-5-6-7-8-9-10-11-12-24(27)22-14-13-21-18-23(16-15-20(21)17-22)26(2)19-25(28)29/h13-18H,3-12,19H2,1-2H3,(H,28,29) |
InChI Key |
INSWREUMXDGFSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)CC(=O)O |
Synonyms |
6-DNCA-N cpd 6-dodecanoyl-2-(N-methyl-N-(carboxymethyl)amino)naphthalene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















